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Compound of Interest

Compound Name: DP-C-4

Cat. No.: B8199067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DP-C-4 is a novel, CRBN-based dual-targeting Proteolysis Targeting Chimera (PROTAC)

designed to induce the simultaneous degradation of two key oncology targets: Epidermal

Growth Factor Receptor (EGFR) and Poly(ADP-ribose) Polymerase (PARP).[1][2] This

molecule is constructed using a star-type linker based on biocompatible amino acids, which

connects gefitinib (an EGFR inhibitor), olaparib (a PARP inhibitor), and a ligand for the

Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By hijacking the ubiquitin-proteasome system, DP-
C-4 facilitates the polyubiquitination and subsequent degradation of both EGFR and PARP,

offering a promising therapeutic strategy for cancers dependent on these pathways.[1]

These application notes provide detailed protocols for the in vitro characterization of DP-C-4,

focusing on its effects on protein degradation and cell viability in relevant cancer cell lines.
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Property Value

Chemical Formula C₇₂H₇₈ClF₂N₁₃O₁₃S

Molecular Weight 1450.93 g/mol

Target(s) EGFR, PARP

Recruited E3 Ligase Cereblon (CRBN)

Solubility Soluble in DMSO

Note: For research use only. Not for use in diagnostic or therapeutic procedures.

Data Presentation
Table 1: In Vitro Degradation of EGFR and PARP by DP-C
Series in SW1990 Cells
The following table summarizes the degradation of EGFR and PARP in the human pancreatic

adenocarcinoma cell line SW1990 after treatment with various concentrations of DP-C-4 and its

analogs for 24 hours. Protein levels were quantified by Western blot analysis.

Compound Concentration (µM)
EGFR Degradation
(%)

PARP Degradation
(%)

DP-C-1 1 ~50 ~40

5 >75 ~60

10 >90 >80

DP-C-2 10 ~25 ~20

DP-C-3 10 ~30 ~25

DP-C-4 1 ~40 ~30

5 ~60 ~50

10 >80 >70

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b8199067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8199067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data are estimated from graphical representations in the source literature. Actual values may

vary.

Table 2: Cell Viability (IC50) of DP-C-1 in Cancer Cell
Lines
The anti-proliferative activity of a related dual degrader, DP-C-1, was assessed in various

cancer cell lines using a standard cell viability assay after 72 hours of treatment.

Cell Line Cancer Type IC50 (µM)

SW1990 Pancreatic Adenocarcinoma >10

H1299 Non-small Cell Lung Cancer >10

A431 Epidermoid Carcinoma >10

Note: Specific IC50 data for DP-C-4 is not currently available in the public domain.

Mandatory Visualizations
Signaling Pathway of DP-C-4 Action
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Caption: Mechanism of DP-C-4 induced degradation of EGFR and PARP.

Experimental Workflow for In Vitro Characterization
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Caption: Workflow for in vitro evaluation of DP-C-4.

Experimental Protocols
Cell Culture
Cell Line: SW1990 (Human Pancreatic Adenocarcinoma)

Culture Medium:

Leibovitz's L-15 Medium

10% Fetal Bovine Serum (FBS)

2.0 mM L-glutamine

0.55 mM Sodium Pyruvate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b8199067?utm_src=pdf-body-img
https://www.benchchem.com/product/b8199067?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8199067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture Conditions:

Culture cells in a T75 flask at 37°C in a humidified incubator without CO₂.

When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.

Add 2-3 mL of Accutase or a similar cell dissociation solution and incubate for 5-10 minutes

at 37°C.

Neutralize with 7-8 mL of complete culture medium and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh medium and plate for experiments or subculture at a ratio

of 1:3 to 1:6.

Western Blot for Protein Degradation
Objective: To quantify the degradation of EGFR and PARP in SW1990 cells following treatment

with DP-C-4.

Materials:

SW1990 cells

DP-C-4 (dissolved in DMSO)

Complete culture medium

Phosphate-Buffered Saline (PBS)

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes
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Blocking Buffer (5% non-fat milk or BSA in TBST)

Primary Antibodies:

Anti-EGFR

Anti-PARP

Anti-p-EGFR (optional, to assess pathway inhibition)

Anti-GAPDH or β-actin (loading control)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Protocol:

Cell Seeding and Treatment:

Seed SW1990 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to

adhere overnight.

Prepare serial dilutions of DP-C-4 in complete culture medium.

Replace the medium with the DP-C-4 dilutions and a vehicle control (DMSO) and incubate

for the desired time (e.g., 24 hours).

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the

lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Protein Quantification:

Collect the supernatant and determine the protein concentration using a BCA assay.

Sample Preparation and SDS-PAGE:

Normalize protein concentrations for all samples.

Add Laemmli buffer and boil at 95°C for 5 minutes.

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye

front reaches the bottom.

Protein Transfer and Immunoblotting:

Transfer proteins to a PVDF membrane.

Block the membrane in Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash three times with TBST.

Detection and Analysis:

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the

protein of interest to the loading control.

Cell Viability Assay (MTT)
Objective: To determine the effect of DP-C-4 on the viability and proliferation of SW1990 cells.
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Materials:

SW1990 cells

DP-C-4 (dissolved in DMSO)

Complete culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO or solubilization buffer

Microplate reader

Protocol:

Cell Seeding:

Seed SW1990 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

medium and incubate overnight.

Compound Treatment:

Prepare serial dilutions of DP-C-4 in culture medium.

Replace the medium with 100 µL of the compound dilutions. Include a vehicle control

(DMSO).

Incubate for 72 hours at 37°C.

MTT Incubation:

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple

formazan crystals are visible.

Solubilization:
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Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Shake the plate gently for 15 minutes to ensure complete solubilization.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using non-linear regression analysis.

In Vitro Ubiquitination Assay
Objective: To confirm that DP-C-4 induces the ubiquitination of EGFR and PARP.

Materials:

SW1990 cells

DP-C-4

Proteasome inhibitor (e.g., MG132)

Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

Primary antibodies for EGFR and PARP for immunoprecipitation

Protein A/G magnetic beads

Anti-ubiquitin antibody for Western blotting

Protocol:

Cell Treatment:

Treat SW1990 cells with DP-C-4 for a shorter time course (e.g., 2-8 hours).
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In a parallel experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132)

for 2 hours before adding DP-C-4 to allow for the accumulation of ubiquitinated proteins.

Immunoprecipitation:

Lyse the cells in a buffer containing deubiquitinase inhibitors.

Incubate the cell lysates with anti-EGFR or anti-PARP antibodies overnight at 4°C.

Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein

complexes.

Wash the beads several times with lysis buffer to remove non-specific binding.

Western Blotting:

Elute the protein from the beads by boiling in sample buffer.

Perform SDS-PAGE and Western blotting as described above.

Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on

the immunoprecipitated EGFR or PARP. A high-molecular-weight smear indicates

ubiquitination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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studies-with-dp-c-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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